What is Methyl Paraben-13C6 and its primary use in research?
What is Methyl Paraben-13C6 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Methyl Paraben-13C6, a crucial tool in modern analytical research. This document details its core properties, primary applications, and the experimental protocols for its use, adhering to the highest standards of scientific accuracy and data presentation.
Introduction to Methyl Paraben-13C6
Methyl Paraben-13C6 is the stable isotope-labeled form of Methyl Paraben (Methyl 4-hydroxybenzoate), a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and food products.[1] In Methyl Paraben-13C6, the six carbon atoms of the benzene ring have been replaced with the heavy isotope of carbon, ¹³C. This isotopic labeling makes it an ideal internal standard for quantitative analysis.[1]
Stable isotope-labeled standards are considered the gold standard for quantitative mass spectrometry assays. Because Methyl Paraben-13C6 is chemically identical to the unlabeled analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects during analysis. However, it is distinguishable by its higher mass-to-charge ratio (m/z), allowing for precise and accurate quantification of the native methylparaben in a sample.
Chemical and Physical Properties:
| Property | Value |
| Chemical Formula | ¹³C₆C₂H₈O₃ |
| Molecular Weight | 158.1 g/mol |
| CAS Number | 1581694-95-2 |
| Appearance | White crystalline powder |
| Purity | Typically >98% |
Primary Use in Research: An Internal Standard
The primary and most critical application of Methyl Paraben-13C6 in research is its use as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of methylparaben.[1][2] This technique is employed across various scientific disciplines, including:
-
Environmental Monitoring: Detecting and quantifying methylparaben, an emerging contaminant, in water, soil, and sediment samples.[3][4]
-
Human Biomonitoring: Measuring exposure to methylparaben in human populations through the analysis of biological matrices such as urine and seminal plasma.[5][6]
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Cosmetic and Personal Care Product Analysis: Ensuring the safety and quality of consumer products by verifying the concentration of methylparaben as a preservative.[2][7][8]
-
Pharmaceutical Analysis: Quantifying methylparaben in pharmaceutical formulations where it is used as a preservative.[9]
The use of Methyl Paraben-13C6 as an internal standard corrects for the loss of analyte during sample preparation and analysis, as well as for variations in instrument response, leading to highly accurate and precise results.[2][5][7][8]
Experimental Protocols
The following sections provide detailed methodologies for the analysis of methylparaben in various matrices using Methyl Paraben-13C6 as an internal standard.
Analysis of Methylparaben in Personal Care Products by GC-MS/MS
This protocol is adapted from a method for the rapid determination of parabens in personal care products.[2][7][8]
3.1.1 Sample Preparation
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Weigh 0.1 g of the cosmetic or personal care product sample into a centrifuge tube.
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Spike the sample with a known concentration of Methyl Paraben-13C6 solution in methanol.
-
Add 1 mL of methanol to the tube.
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Sonicate the sample for 15 minutes in an ultrasonic bath.
-
Centrifuge the sample at 800g for 5 minutes.[10]
-
Filter the supernatant through a 0.2-μm syringe filter into a GC vial for analysis.[10]
3.1.2 GC-MS/MS Instrumental Analysis
-
Gas Chromatograph (GC): Agilent 7890B or equivalent
-
Mass Spectrometer (MS): Agilent 7000C Triple Quadrupole or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp 1: 20 °C/min to 180 °C
-
Ramp 2: 30 °C/min to 300 °C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methylparaben | 152 | 93 | 15 |
| Methylparaben | 152 | 121 | 10 |
| Methyl Paraben-13C6 | 158 | 99 | 15 |
| Methyl Paraben-13C6 | 158 | 127 | 10 |
Analysis of Methylparaben in Environmental Water Samples by LC-MS/MS
This protocol outlines a common approach for the determination of methylparaben in environmental water samples.[11]
3.2.1 Sample Preparation (Solid-Phase Extraction)
-
Filter the water sample (e.g., 100 mL) through a 0.45-µm glass fiber filter.
-
Spike the filtered water sample with a known amount of Methyl Paraben-13C6.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB, 60 mg) with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of ultrapure water.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
3.2.2 LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph (LC): Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer (MS): Sciex Triple Quad 5500 or equivalent
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Ion Source Temperature: 550 °C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methylparaben | 151 | 92 | -20 |
| Methylparaben | 151 | 136 | -15 |
| Methyl Paraben-13C6 | 157 | 98 | -20 |
| Methyl Paraben-13C6 | 157 | 142 | -15 |
Analysis of Methylparaben in Human Urine by UHPLC-HRMS
This protocol is based on a method for the accurate analysis of parabens in human urine.[5][12]
3.3.1 Sample Preparation (Ultrasound-Assisted Emulsification Microextraction)
-
Thaw the urine sample (e.g., 1 mL) at room temperature.
-
Spike the urine sample with a known concentration of Methyl Paraben-13C6.
-
Add 100 µL of a suitable extraction solvent (e.g., a mixture of tetrachloroethylene and acetone).
-
Vortex the sample for 1 minute to create an emulsion.
-
Sonicate the sample for 5 minutes.
-
Centrifuge the sample at high speed (e.g., 10,000g) for 5 minutes to separate the phases.
-
Collect the organic phase at the bottom of the tube and transfer it to an autosampler vial for analysis.
3.3.2 UHPLC-HRMS Instrumental Analysis
-
UHPLC System: Agilent 1290 Infinity or equivalent
-
Mass Spectrometer: Agilent 6545 Q-TOF or equivalent
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient Elution: A suitable gradient to separate the analytes of interest.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Acquisition Mode: Targeted MS/MS
Quantitative Data
The use of Methyl Paraben-13C6 allows for the achievement of low detection limits and high accuracy in the quantification of methylparaben. The following tables summarize typical quantitative performance data from various studies.
Table 4.1: Limits of Detection (LOD) and Quantification (LOQ) for Methylparaben using Methyl Paraben-13C6
| Matrix | Analytical Method | LOD | LOQ |
| Personal Care Products | GC-MS/MS | - | - |
| Environmental Water | LC-MS/MS | 0.01 ng/L | 0.03 ng/L |
| Soil and Sediment | LC-MS/MS | 0.03 ng/g | 0.11 ng/g |
| Human Urine | UHPLC-HRMS | 0.1 ng/mL | 0.3 ng/mL |
| Human Seminal Plasma | UPLC-MS/MS | 0.05 ng/mL | 0.15 ng/mL |
Table 4.2: Recovery and Precision Data for Methylparaben Analysis
| Matrix | Analytical Method | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Personal Care Products | GC-MS/MS | 97-107 | <10 |
| Environmental Water | LC-MS/MS | 92-105 | <8 |
| Soil and Sediment | LC-MS/MS | 83-110 | <15 |
| Human Urine | UHPLC-HRMS | 93-107 | 1-8 |
Experimental Workflows and Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the analysis of methylparaben using Methyl Paraben-13C6.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rapid determination of parabens in personal care products by stable isotope GC-MS/MS with dynamic selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of parabens in environmental solid samples by ultrasonic-assisted extraction and liquid chromatography with triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Accurate analysis of parabens in human urine using isotope-dilution ultrahigh-performance liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Parabens and Their Metabolites in Seminal Plasma from Chinese Men by Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid determination of parabens in personal care products by stable isotope GC-MS/MS with dynamic selected reaction monitoring. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of methyl and propyl parabens in neonatal DBS using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Frontiers | An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater [frontiersin.org]
- 12. ovid.com [ovid.com]
